3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Overview
Description
3-(3-Nitrophenyl)pyridine-4-carboxylic acid is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . Pyridinecarboxylic acids come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a carboxylic acid group and a nitrophenyl group. The pyridine ring is a nitrogen heterocycle used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other pyridinecarboxylic acids. For instance, the reaction of an anhydride and an amine can form an amide through nucleophilic acyl substitution .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3-Nitrophenyl)pyridine-4-carboxylic acid, focusing on six unique applications:
Catalysis in Organic Synthesis
This compound can be used as a ligand in the formation of metal complexes that act as catalysts in various organic reactions. These catalysts can enhance the efficiency and selectivity of reactions such as cross-coupling, hydrogenation, and oxidation. The presence of the nitro group and the pyridine ring can influence the electronic properties of the metal center, thereby improving catalytic performance .
Pharmaceutical Development
This compound can serve as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the creation of derivatives that may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers can modify the nitro group or the carboxylic acid moiety to develop new drugs with improved efficacy and reduced side effects .
Material Science
In material science, this compound can be used to synthesize novel polymers and copolymers. These materials can have applications in creating advanced coatings, adhesives, and films with specific properties such as enhanced thermal stability, mechanical strength, or chemical resistance. The compound’s ability to form hydrogen bonds and participate in π-π interactions can be exploited to design materials with unique characteristics .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their structural, electronic, and magnetic properties. Such research can lead to the development of new materials for electronic devices, sensors, and magnetic storage media. The nitro group can also influence the coordination environment and the overall stability of the complexes .
properties
IUPAC Name |
3-(3-nitrophenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-4-5-13-7-11(10)8-2-1-3-9(6-8)14(17)18/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKCCFLHIRISJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591680 | |
Record name | 3-(3-Nitrophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-52-1 | |
Record name | 3-(3-Nitrophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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